

# (3-Bromo-5-fluorophenyl)methanamine CAS number

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## Compound of Interest

Compound Name: (3-Bromo-5-fluorophenyl)methanamine

Cat. No.: B1286576

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An In-depth Technical Guide to **(3-Bromo-5-fluorophenyl)methanamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3-Bromo-5-fluorophenyl)methanamine** and its salts are valuable building blocks in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of **(3-Bromo-5-fluorophenyl)methanamine**, with a focus on its hydrochloride salt, for which more data is publicly available. It covers its chemical properties, a plausible synthesis protocol, and potential applications in drug development, supported by data on structurally related compounds.

## Chemical Identity and Properties

The primary identifier for **(3-Bromo-5-fluorophenyl)methanamine** is its CAS number. While the free base is a valid chemical entity, its hydrochloride salt is more commonly available and documented.

Property	Value	Reference
Chemical Name	(3-Bromo-5-fluorophenyl)methanamine Hydrochloride	--INVALID-LINK--[1]
CAS Number	1189924-80-8	--INVALID-LINK--[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrClFN	--INVALID-LINK--[1]
Molecular Weight	240.50 g/mol	--INVALID-LINK--[1]
Synonyms	3-Bromo-5-fluorobenzylamine Hydrochloride	--INVALID-LINK--[1]
Purity (Typical)	≥98% (HPLC)	--INVALID-LINK--[1]

## Synthesis Protocol

A plausible synthetic route to obtain **(3-Bromo-5-fluorophenyl)methanamine** involves the reduction of the corresponding nitrile, 3-Bromo-5-fluorophenylacetonitrile. The following is a generalized experimental protocol based on similar reductions.

### Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

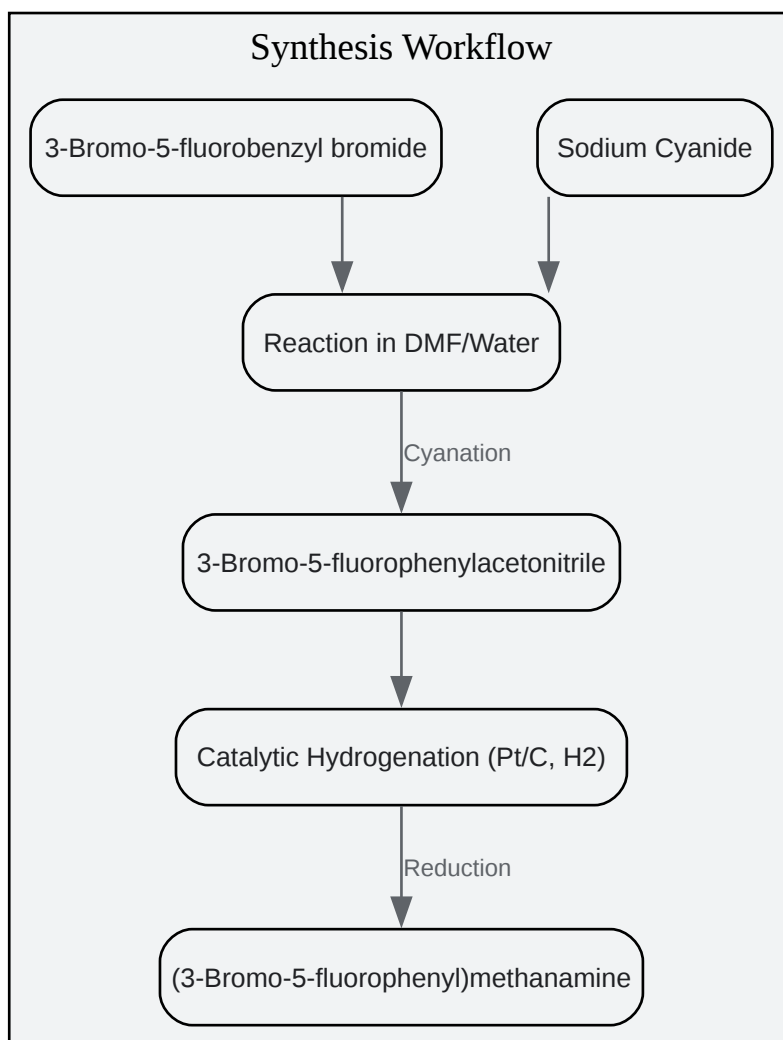
A method for synthesizing 3-Bromo-5-fluorophenylacetonitrile has been described, which can serve as the precursor for the target amine.[3]

- Reaction: A suspension of sodium cyanide in water is treated with a solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide.[3]
- Conditions: The reaction mixture is heated in a sealed tube.[3]
- Work-up: After cooling, the reaction is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate. The organic phase is then washed, dried, and concentrated.[3]
- Purification: The crude product is purified by column chromatography on silica gel.[3]

## Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to **(3-Bromo-5-fluorophenyl)methanamine**

The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

- **Catalyst:** A platinum-based catalyst, such as 5% Pt/C, is often effective.
- **Reaction Conditions:** The nitrile is dissolved in a suitable solvent like ethanol containing hydrochloric acid. The mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature.
- **Monitoring:** The reaction progress is monitored by techniques such as gas chromatography (GC).
- **Work-up:** Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.



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A simplified workflow for the synthesis of **(3-Bromo-5-fluorophenyl)methanamine**.

## Applications in Drug Discovery

Halogenated aromatic compounds are crucial in modern drug design. The incorporation of bromine and fluorine can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.<sup>[4]</sup> While specific biological activities for **(3-Bromo-5-fluorophenyl)methanamine** are not extensively documented, its structural motifs are present in compounds with known therapeutic potential.

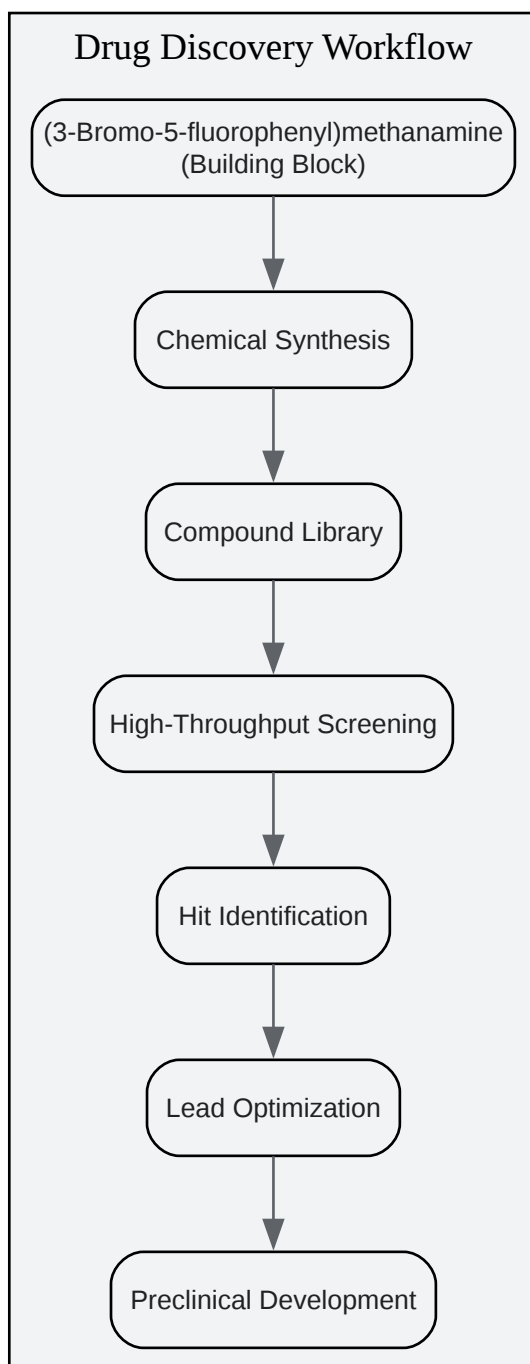
Role as a Versatile Building Block:

**(3-Bromo-5-fluorophenyl)methanamine** serves as a versatile intermediate for synthesizing more complex molecules. The primary amine group is a key functional handle for forming amides, sulfonamides, and other linkages, while the bromo- and fluoro-substituents can be exploited in various coupling reactions or to modulate electronic properties.

Potential Therapeutic Areas:

Structurally related compounds have shown promise in several therapeutic areas:

- **Anticancer Agents:** Derivatives of brominated phenyl compounds have been investigated for their anticancer properties. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity.[\[5\]](#)
- **Antioxidant Activity:** Certain bromophenol derivatives have demonstrated significant antioxidant potential.[\[6\]](#)
- **Kinase Inhibitors:** Fluorinated phenyl groups are common in kinase inhibitors, where the fluorine atom can form favorable interactions with the target protein.



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General drug discovery workflow utilizing **(3-Bromo-5-fluorophenyl)methanamine**.

## Conclusion

**(3-Bromo-5-fluorophenyl)methanamine**, particularly its hydrochloride salt, is a valuable reagent for researchers in medicinal chemistry and drug development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on this specific compound is limited in the public domain, the well-established roles of its structural components in bioactive molecules underscore its importance as a building block for future drug discovery efforts. Researchers are encouraged to explore its utility in generating diverse chemical libraries for screening against various biological targets.

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